REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[N:8]=[CH:7][NH:6][C:5]2=[O:14].C([O-])([O-])=O.[Cs+].[Cs+].Br[CH2:22][CH3:23]>O.CC#N.CO>[CH2:22]([O:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[N:8]=[CH:7][NH:6][C:5]2=[O:14])[CH3:23] |f:1.2.3,5.6.7|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C2C(NC=NC2=CC1OC)=O
|
Name
|
Cs2CO3
|
Quantity
|
1.69 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
H2O MeCN MeOH
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O.CC#N.CO
|
Name
|
|
Quantity
|
0.567 g
|
Type
|
reactant
|
Smiles
|
BrCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 30 minutes and to it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Then, it was stirred at 60° C. two days
|
Duration
|
2 d
|
Type
|
FILTRATION
|
Details
|
It was filtered
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C2C(NC=NC2=CC1OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.55 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |